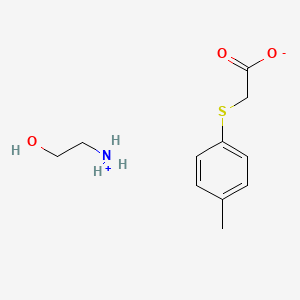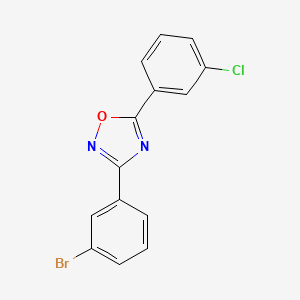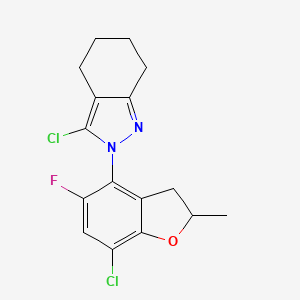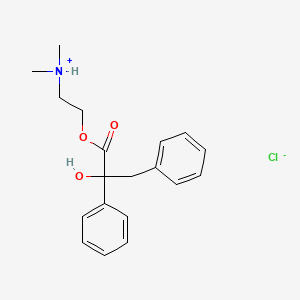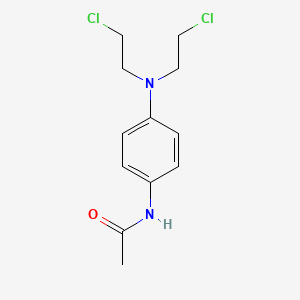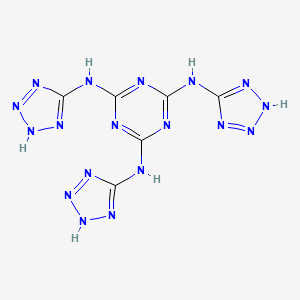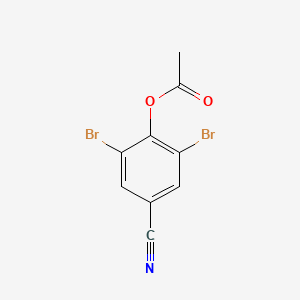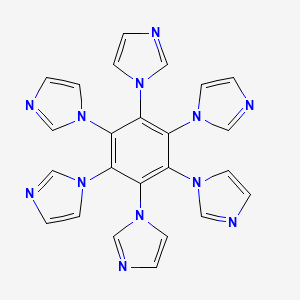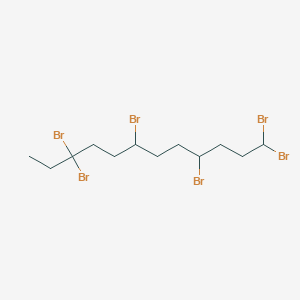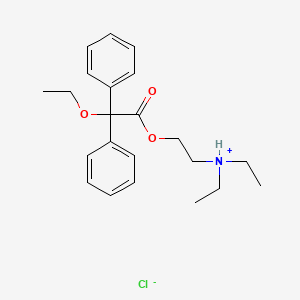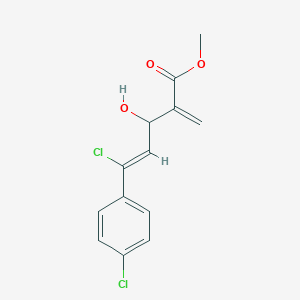
Manganese;silicon
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Typically, it contains about 65% manganese and 30% silicon, with the remaining percentage made up of other elements in trace amounts . This alloy is known for its high hardness, high melting point, and excellent wear resistance . It is widely used in the iron and steel industry as a deoxidizer and alloying element to improve the strength, hardness, and wear resistance of steel .
準備方法
The preparation of manganese silicon alloy generally involves the carbothermic reduction of oxidic raw materials in electric submerged arc furnaces . The process begins with the mixing of manganese ore and silica, which are then subjected to high temperatures in the presence of a carbon source such as coke. The reaction conditions typically involve temperatures exceeding 1,600°C to ensure the complete reduction of manganese and silicon oxides . The molten alloy is then cooled, solidified, and crushed to obtain the final product .
化学反応の分析
Manganese silicon alloy undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. One of the primary reactions is the oxidation of manganese and silicon when exposed to air, forming manganese (III) oxide (Mn₂O₃) and silicon dioxide (SiO₂), respectively . This oxidation process forms a protective layer over the alloy, inhibiting further corrosion . Additionally, manganese silicon alloy can react with other elements to form intermetallic compounds, such as Mn₄Si₇ and Mn₁₇Si₃₀, which have unique electronic, transport, and optical properties .
科学的研究の応用
Manganese silicon alloy has a wide range of scientific research applications. In the field of metallurgy, it is used as a deoxidizer and alloying element to improve the quality of steel by reducing the oxygen content and enhancing the mechanical properties of the final product . In materials science, the alloy is studied for its potential in additive manufacturing, where it can improve the strength and ductility of copper-aluminum alloys . Additionally, manganese silicon alloy is used in the electronics industry for the production of semiconductors and other electronic components due to its unique electrical properties .
作用機序
The mechanism of action of manganese silicon alloy primarily involves its role as a deoxidizer and alloying element in steel production. When added to molten steel, manganese silicon alloy reacts with oxygen to form manganese and silicon oxides, which are then removed from the steel, resulting in a cleaner and higher-quality product . The alloy also enhances the mechanical properties of steel by forming intermetallic compounds that improve hardness, tensile strength, and wear resistance . The presence of manganese and silicon in the alloy also contributes to the formation of protective oxide layers that inhibit corrosion .
類似化合物との比較
Manganese silicon alloy can be compared with other similar compounds such as ferromanganese and silicomanganese. Ferromanganese is an alloy of iron and manganese, typically containing about 80% manganese and 20% iron. It is primarily used as a deoxidizer and alloying element in steel production, similar to manganese silicon alloy . Silicomanganese, on the other hand, is an alloy of silicon, manganese, and iron, containing about 65-68% manganese, 16-21% silicon, and 1.5-2% carbon . While both manganese silicon alloy and silicomanganese are used in steel production, manganese silicon alloy has a higher silicon content, which provides better deoxidizing properties and improved mechanical properties in the final steel product .
特性
CAS番号 |
12163-59-6 |
|---|---|
分子式 |
MnSi |
分子量 |
83.023 g/mol |
IUPAC名 |
manganese;silicon |
InChI |
InChI=1S/Mn.Si |
InChIキー |
PYLLWONICXJARP-UHFFFAOYSA-N |
正規SMILES |
[Si].[Mn] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


